Product packaging for CHOLESTEROL MYRISATE(Cat. No.:CAS No. 19889-52-2)

CHOLESTEROL MYRISATE

Cat. No.: B1141223
CAS No.: 19889-52-2
M. Wt: 597.01
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Description

Overview of Cholesteryl Esters as Key Lipid Metabolites

Cholesteryl esters are crucial lipid molecules within biological systems, representing the primary form for both the storage and transport of cholesterol. frontiersin.org Structurally, a cholesteryl ester is formed through the esterification of a cholesterol molecule with a fatty acid. creative-proteomics.com This chemical modification, where a fatty acyl group is attached to the hydroxyl group of cholesterol, results in a compound that is significantly more hydrophobic and less polar than free cholesterol. creative-proteomics.com This increased hydrophobicity is fundamental to its biological function, preventing it from integrating into cellular membranes and instead facilitating its sequestration into neutral lipid compartments.

In virtually all animal cells, cholesteryl esters are key components of intracellular lipid droplets, which serve as dynamic reservoirs for neutral lipids. creative-proteomics.comcreative-proteomics.comnih.gov These droplets store excess cholesterol in an inert form, protecting the cell from the potential toxicity of high levels of free cholesterol. creative-proteomics.com Beyond intracellular storage, cholesteryl esters are central to systemic cholesterol transport. They, along with triglycerides, form the hydrophobic core of circulating lipoprotein particles, such as low-density lipoproteins (LDL) and high-density lipoproteins (HDL). frontiersin.orgnih.govscirp.org

The synthesis of cholesteryl esters is a tightly regulated enzymatic process. Two primary enzymes are responsible for their formation:

Acyl-CoA:cholesterol acyltransferase (ACAT) : This enzyme is located in the endoplasmic reticulum of various cells, including those in the liver and intestine, and catalyzes the esterification of cholesterol using a fatty acyl-CoA molecule. creative-proteomics.comscirp.orgscirp.org This pathway is crucial for intracellular cholesterol storage in lipid droplets. creative-proteomics.com

Lecithin (B1663433):cholesterol acyltransferase (LCAT) : This enzyme is found in the plasma and is associated with HDL particles. scirp.org LCAT facilitates the transfer of a fatty acid from phosphatidylcholine to free cholesterol on the surface of HDL, promoting the maturation of HDL particles and playing a key role in reverse cholesterol transport, the process of moving cholesterol from peripheral tissues back to the liver. msdmanuals.com

Through these mechanisms, the metabolism of cholesteryl esters is integral to maintaining cellular and systemic lipid homeostasis. creative-proteomics.com

Distinctive Features of Myristate Acyl Chain in Cholesteryl Esters

The myristate component of cholesteryl myristate is a saturated fatty acid composed of a 14-carbon chain (14:0). This specific acyl chain imparts distinctive physicochemical properties to the cholesteryl ester molecule, influencing its structure, behavior, and biological specificity.

The length and saturation of the fatty acyl chain are critical determinants of the physical state of cholesteryl esters. Cholesteryl myristate is one of the most extensively studied cholesteryl esters for its thermotropic liquid crystal behavior. mriquestions.com It exhibits multiple, well-defined phase transitions as a function of temperature, moving from a crystalline solid to various liquid crystal mesophases (smectic and cholesteric) before finally becoming an isotropic liquid. mriquestions.comtandfonline.com This complex phase behavior is a direct consequence of the molecular geometry conferred by the cholesterol ring structure and the 14-carbon myristate chain.

Chemical and Physical Properties of Cholesteryl Myristate
PropertyValueSource
Formal Name(3β)-cholest-5-en-3-ol 3-tetradecanoate caymanchem.com
SynonymsCholesteryl Tetradecanoate, Myristic Acid Cholesteryl Ester caymanchem.comnih.gov
Molecular FormulaC41H72O2 caymanchem.comnih.gov
Molecular Weight597.0 g/mol caymanchem.comnih.gov
Physical DescriptionClear, nearly colorless crystals nih.gov

Neutron scattering experiments have provided further insight into the molecule's structure, revealing that cholesteryl myristate maintains a predominantly extended conformation in its crystalline, smectic, cholesteric, and even isotropic liquid phases. pnas.orgpnas.org This extended shape is a key feature influencing how the molecules pack together in different states. The crystal structure, for instance, is characterized by a bilayer arrangement. mriquestions.com

Reported Phase Transition Temperatures of Cholesteryl Myristate
TransitionTemperature (°C)Source
Crystal → Smectic A~72 mriquestions.com
Smectic → Cholesteric~78 - 85 tandfonline.comusp.br
Cholesteric → Isotropic Liquid~83 - 86 tandfonline.comusp.br
Smectic C → Nematic98.8 icevirtuallibrary.com
Nematic → Isotropic Liquid125.4 icevirtuallibrary.com

Note: Variations in reported transition temperatures and phase types (e.g., Smectic A vs. Smectic C, Cholesteric vs. Nematic) can arise from differences in sample purity and experimental conditions (heating/cooling rates).

As established in its physiological effects, the myristate chain is not merely a structural component but is essential for the specific anti-apoptotic bioactivity of the molecule. ebi.ac.uknih.gov This implies that the cellular targets and signaling pathways, such as the BMP-Id1 axis, have a specific recognition capacity for either the cholesteryl myristate molecule as a whole or for the myristate chain in this specific ester linkage.

Properties

CAS No.

19889-52-2

Molecular Formula

C41H72O2

Molecular Weight

597.01

Synonyms

CHOLESTEROL MYRISATE

Origin of Product

United States

Molecular and Supramolecular Organization of Cholesteryl Myristate

Conformation and Dynamics within Lipid Assemblies

The arrangement of cholesteryl myristate molecules is highly dependent on their environment, influencing the structure and dynamics of the lipid assemblies they inhabit.

Molecular Conformation in Liquid Crystalline Mesophases

Cholesteryl myristate is known to form various liquid crystalline phases, or mesophases, which are intermediate states of matter between a crystalline solid and an isotropic liquid. umass.edu Studies using neutron scattering and X-ray diffraction have provided detailed insights into its molecular conformation in these states.

Research indicates that the cholesteryl myristate molecule predominantly adopts an extended conformation in its crystalline, smectic, cholesteric, and isotropic phases. ebi.ac.uknih.govpnas.orgnih.govpnas.org This extended form is characterized by a significant distance between the terminal methyl group of the myristate fatty acyl chain and the branched terminus of the cholesterol moiety. nih.govpnas.org This conformation contrasts with a potential U-shaped structure, which would involve the molecule folding back on itself. nih.gov

The crystal structure of cholesteryl myristate consists of stacked bilayers, with a thickness of approximately 50.7 Å. rsc.orgrsc.org Within these bilayers, the cholesterol portions of the molecules pack together, and the myristate chains align with each other, suggesting a high degree of order. rsc.orgrsc.org This ordered, bilayered arrangement is thought to retain some of its characteristics even in the less-ordered smectic and cholesteric mesophases. rsc.org

The transition between these phases occurs at specific temperatures, as detailed in the table below. These transitions involve significant changes in the molecular organization and can be detected by techniques such as differential scanning calorimetry and spectroscopy. umass.edutandfonline.comspiedigitallibrary.org

Transition Temperature (°C) Temperature (K)
Single Crystal (SC) to Smectic (Sm)71 - 77.9344.15 - 351.05
Smectic (Sm) to Cholesteric (Chol)81 - 85.3354.15 - 358.45
Cholesteric (Chol) to Isotropic Liquid (IL)84.6 - 90357.75 - 363.15
Note: Transition temperatures can vary slightly based on experimental conditions and purity. umass.edutandfonline.comspiedigitallibrary.orgtandfonline.comresearchgate.net

Interactions with Phospholipid Bilayers and Model Membranes

The interaction of cholesteryl myristate with phospholipid bilayers, the fundamental structure of cell membranes, is limited but significant. Unlike free cholesterol, which integrates readily into and stabilizes phospholipid membranes, cholesteryl myristate is incorporated to a much lesser extent. nih.govtandfonline.com

Studies on ternary systems of cholesteryl myristate, dimyristoyl lecithin (B1663433) (a phospholipid), and water have shown that only small amounts, typically less than 5% by weight, of cholesteryl myristate can be incorporated into hydrated phospholipid bilayers. nih.gov This incorporation is dependent on several factors:

Phase of the Phospholipid: Incorporation occurs only when the phospholipid bilayer is in a fluid, liquid-crystalline state (the Lα phase), which exists at temperatures above the phospholipid's phase transition temperature (23°C for dimyristoyl lecithin). nih.gov In more ordered, gel-like phases (Lβ' and Pβ'), cholesteryl myristate is not incorporated. nih.gov

Temperature: Higher temperatures generally allow for a greater amount of cholesteryl ester to be incorporated into the bilayer. nih.gov

Hydration: The degree of hydration of the liquid-crystalline phase also influences the amount of cholesteryl myristate that can be accommodated. nih.gov

The poor incorporation of cholesteryl esters like myristate into phospholipid bilayers is attributed to the esterification of the 3-β-hydroxyl group of cholesterol. tandfonline.com This hydroxyl group is critical for cholesterol's ability to orient itself within the membrane and interact favorably with the polar head groups of phospholipids (B1166683), thereby restricting the motion of the fatty acid chains and stabilizing the membrane. tandfonline.com Lacking this polar group, cholesteryl myristate is a much more hydrophobic molecule and does not fit well within the amphipathic environment of the bilayer surface. tandfonline.com

Contribution to the Structural Integrity of Biological Membranes and Lipid Domains

While not a primary structural component of the fluid portion of most biological membranes, cholesteryl myristate and other cholesteryl esters contribute to the broader organization of lipids, particularly in the context of lipid domains. The structural integrity of biological membranes is heavily influenced by cholesterol, which modulates membrane fluidity, permeability, and thickness. researchgate.netnih.gov

Cholesterol is a key organizer of specialized membrane microdomains known as lipid rafts. nih.govwustl.edu These domains are enriched in cholesterol and sphingolipids and function as platforms for signaling and protein trafficking. nih.govwustl.edu The preferential interactions between the rigid steroid ring of cholesterol and the long, saturated acyl chains of sphingolipids are crucial for the formation and stability of these rafts. nih.gov

Cholesteryl esters like cholesteryl myristate are generally not found in significant quantities within the plasma membrane itself but are the primary form for cholesterol storage and transport. pnas.orgwikipedia.org Their highly hydrophobic nature makes them suitable for the core of lipid droplets and lipoproteins rather than the aqueous interface of a membrane bilayer. tandfonline.comscbt.com However, the metabolism and transport of cholesteryl esters are intrinsically linked to membrane dynamics, as the free cholesterol that is a precursor to and a product of cholesteryl ester hydrolysis is a vital membrane component. The balance between free cholesterol in membranes and its esterified form in storage depots is critical for cellular homeostasis.

Organization within Lipid Droplets and Lipoprotein Particles

As highly nonpolar molecules, cholesteryl esters are sequestered away from the aqueous environment of the cell and bloodstream into specialized lipid-rich particles.

Cholesteryl Myristate as a Component of Lipid Droplet Core

Cholesteryl esters are the characteristic form of stored cholesterol in mammals. pnas.org This storage occurs within intracellular organelles called lipid droplets, which consist of a neutral lipid core surrounded by a phospholipid monolayer and associated proteins. This core is primarily composed of triacylglycerols and cholesteryl esters. The accumulation of cholesteryl ester-containing droplets is observed in various physiological and pathological processes, including nerve myelination and the development of atherosclerosis. pnas.org Cholesteryl myristate, as a specific cholesteryl ester, can be a component of this neutral lipid core, serving as a reserve of both cholesterol and myristic acid.

Presence and Localization within Circulating Lipoproteins

To be transported through the aqueous environment of the bloodstream, lipids are packaged into lipoprotein particles. wikipedia.org These particles are complex assemblies with a core of hydrophobic lipids, such as cholesteryl esters and triglycerides, and a surface coat of more polar phospholipids, free cholesterol, and apolipoproteins. mdpi.commedicalnewstoday.com

Cholesteryl myristate is found within the nonpolar core of various classes of circulating lipoproteins, including:

Very Low-Density Lipoproteins (VLDL)

Low-Density Lipoproteins (LDL)

High-Density Lipoproteins (HDL) wikipedia.orgmedicalnewstoday.comannualreviews.org

The composition of these lipoproteins is dynamic, with a constant exchange of lipids and proteins between particles. mdpi.com A specific plasma protein, the cholesteryl ester transfer protein (CETP), facilitates the movement of cholesteryl esters from HDL, where they are initially formed through the action of lecithin-cholesterol acyltransferase (LCAT), to VLDL and LDL. scispace.com

Elevated plasma levels of certain cholesteryl esters, including cholesteryl myristate, have been associated with metabolic diseases. caymanchem.com For instance, they are increased in animal models of non-alcoholic fatty liver disease (NAFLD) and have been positively correlated with the presence of unstable atherosclerotic plaques in human coronary artery disease. caymanchem.com This highlights the importance of the proper transport and metabolism of cholesteryl esters within lipoproteins for maintaining cardiovascular health.

Advanced Spectroscopic and Diffraction Studies for Structural Elucidation of Cholesteryl Myristate

The intricate molecular and supramolecular organization of cholesteryl myristate has been progressively unraveled through the application of sophisticated analytical techniques. These methods provide deep insights into the conformational states, phase transitions, and structural arrangements of the molecule, both in its pure form and within membrane-like assemblies.

Neutron Scattering for Conformational Analysis

Table 1: Conformational State of Cholesteryl Myristate in Various Phases as Determined by Neutron Scattering

Phase Conformational State
Crystalline Extended nih.govnih.govmriquestions.com
Smectic Extended nih.govnih.govmriquestions.com
Cholesteric Extended nih.govnih.govmriquestions.com

Nuclear Magnetic Resonance (NMR) for Phase Behavior and Polymorphism

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective technique for investigating the phase behavior and polymorphism of cholesteryl esters. nih.gov The existence of multiple crystalline forms, known as polymorphism, is a significant characteristic of these compounds, as each polymorph can exhibit different physical properties such as melting points and solubility. mriquestions.com Cholesteryl esters like cholesteryl myristate are known to form different crystal structures, including monolayer and bilayer types, and the transitions between these forms and various liquid crystalline phases can be meticulously tracked using NMR. mriquestions.com

Solid-state NMR, particularly with magic angle spinning (MAS), can distinguish between cholesterol molecules in different physical states within a sample, such as those in a liquid-crystalline environment versus those in a solid, crystalline phase. nih.gov The technique is sensitive to the local environment and molecular mobility of the atomic nuclei. As cholesteryl myristate transitions from a highly ordered crystalline state to a more fluid smectic or cholesteric phase, the changes in molecular motion are reflected in the NMR spectrum. researchgate.net For instance, high-resolution 13C NMR spectra have been used to study the phase transitions of various saturated cholesteryl esters, providing detailed information on the dynamics of the acyl chains and the cholesterol ring system at different temperatures. researchgate.net This allows for the precise determination of phase transition temperatures and the characterization of the molecular arrangements within each distinct phase. nih.gov

Table 2: Phase Transitions of Cholesteryl Myristate

Transition Temperature (°C) Enthalpy (kcal/mol)
Crystal to Smectic 72 11.4 mriquestions.com
Smectic to Cholesteric 79 0.23 mriquestions.com
Cholesteric to Isotropic Liquid 85 0.15 mriquestions.com

Data derived from calorimetric and X-ray diffraction studies, often corroborated by spectroscopic methods like NMR.

Application of Infrared Spectroscopy in Membrane Structural Characterization

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is an invaluable tool for the structural characterization of lipids and membranes. nih.govlibretexts.org The technique probes the vibrational frequencies of chemical bonds within a molecule. These frequencies are sensitive to the molecule's conformation, packing, and local environment, making FTIR ideal for studying the structure of cholesteryl myristate in organized assemblies. libretexts.org

Specific vibrational modes are used as markers for lipid structure. For example, the stretching vibrations of the carbonyl group (~1736 cm⁻¹) and the rocking vibrations of the methylene (B1212753) (CH₂) groups in the acyl chain are particularly informative. A detailed FTIR study of cholesteryl myristate focused on the temperature dependence of the Davydov splitting of the CH₂ in-phase rocking vibrations. Davydov splitting arises from intermolecular resonance interactions in a crystalline lattice and is a direct measure of the degree of molecular order.

In the ordered, low-temperature crystalline phase of cholesteryl myristate, a distinct Davydov splitting is observed. As the temperature increases to the point of the phase transition from the crystal to the smectic phase, the splitting value decreases abruptly. It eventually becomes zero in the cholesteric liquid crystal phase, indicating a loss of the specific intermolecular ordering that causes the splitting. This demonstrates how IR spectroscopy can precisely monitor the changes in molecular packing and interaction during phase transitions, providing critical data for characterizing membrane and liquid crystal structures. nih.gov

Table 3: Temperature Dependence of Davydov Splitting for CH₂ Rocking Vibrations in Cholesteryl Myristate

Phase Temperature Range Davydov Splitting (cm⁻¹)
Crystalline Below ~72°C Present and significant
Smectic ~72°C - 79°C Abruptly decreases

Biosynthesis, Metabolism, and Regulation of Cholesteryl Myristate

Enzymatic Pathways of Cholesteryl Esterification

The esterification of cholesterol is a critical process for managing cellular cholesterol levels. By converting free cholesterol into a more hydrophobic form, the cell can store it in lipid droplets, preventing the toxic accumulation of free cholesterol in membranes. creative-proteomics.comcreative-proteomics.com Two primary enzymes, with distinct mechanisms and tissue localizations, are responsible for this conversion: Acyl-CoA:Cholesterol Acyltransferase (ACAT/SOAT) and Lecithin (B1663433):Cholesterol Acyltransferase (LCAT). sigmaaldrich.combiorxiv.org

Acyl-CoA:Cholesterol Acyltransferase (ACAT/SOAT)-Mediated Synthesis

Acyl-CoA:Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT), is a key intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs. wikipedia.org This process is vital for preventing the buildup of free cholesterol, which can be toxic to cells, by converting it into inert cholesteryl esters that are stored in lipid droplets. creative-proteomics.comwikipedia.org

The synthesis of cholesteryl myristate by ACAT involves the transfer of a myristoyl group from myristoyl-CoA to the hydroxyl group of cholesterol. This reaction occurs within the endoplasmic reticulum, where ACAT is located. creative-proteomics.comnih.gov There are two isoforms of this enzyme, ACAT1 and ACAT2. biorxiv.org ACAT1 is found in a wide variety of tissues and is thought to be responsible for maintaining cholesterol homeostasis within cells. biorxiv.orgresearchgate.net In contrast, ACAT2 is primarily expressed in the liver and intestines, where it plays a significant role in the assembly and secretion of lipoproteins. sigmaaldrich.combiorxiv.org The activity of ACAT is allosterically regulated by cholesterol levels, ensuring that when cellular cholesterol is in excess, it is efficiently esterified for storage. nih.govelifesciences.org

Lecithin:Cholesterol Acyltransferase (LCAT)-Dependent Formation

Lecithin:Cholesterol Acyltransferase (LCAT) is the primary enzyme responsible for the esterification of cholesterol in the plasma, a crucial step in the reverse cholesterol transport pathway. sigmaaldrich.comwikipedia.org LCAT is associated with high-density lipoprotein (HDL) and low-density lipoprotein (LDL) particles in the bloodstream. wikipedia.org

The formation of cholesteryl myristate by LCAT involves the transfer of a fatty acid from the sn-2 position of phosphatidylcholine (lecithin) to the hydroxyl group of cholesterol. sigmaaldrich.combiorxiv.org This reaction converts free cholesterol on the surface of HDL particles into cholesteryl esters, including cholesteryl myristate, which then move to the hydrophobic core of the HDL particle. wikipedia.org This process is essential for the maturation of HDL particles and enhances their capacity to transport cholesterol from peripheral tissues back to the liver for excretion. biorxiv.org The activity of LCAT is a key determinant of plasma HDL levels and the efficiency of reverse cholesterol transport. jci.orgnih.gov

Mechanisms of Cholesteryl Ester Hydrolysis and Mobilization

The breakdown of cholesteryl esters, including cholesteryl myristate, is as crucial as their synthesis for maintaining cellular cholesterol balance. This process, known as de-esterification, is carried out by specific hydrolases that release free cholesterol and fatty acids. This mobilized cholesterol can then be used for various cellular functions or effluxed from the cell.

Lysosomal Acid Lipase (B570770) Activity in Cholesteryl Ester De-esterification

Lysosomal Acid Lipase (LAL), also known as lysosomal acid cholesteryl ester hydrolase, is the essential enzyme for hydrolyzing cholesteryl esters and triglycerides that are taken up by cells from lipoproteins via the endocytic pathway. uniprot.orgmdpi.com When lipoproteins are internalized, they are delivered to lysosomes, where LAL, active at an acidic pH, breaks down the cholesteryl esters into free cholesterol and fatty acids. frontiersin.orgmdpi.com

Deficiency in LAL activity leads to the massive accumulation of cholesteryl esters and triglycerides within the lysosomes of various tissues, resulting in rare genetic disorders known as Wolman Disease and Cholesteryl Ester Storage Disease (CESD). mdpi.comfrontiersin.orgrevistagastroenterologiamexico.org This highlights the critical role of LAL in processing lipoprotein-derived cholesteryl esters and making the cholesterol available for cellular needs. elsevier.es

Neutral Cholesteryl Ester Hydrolases and Their Roles

In addition to the acidic hydrolysis in lysosomes, cholesteryl esters stored in cytoplasmic lipid droplets are mobilized by neutral cholesteryl ester hydrolases (nCEHs), which function at a neutral pH. creative-proteomics.comontosight.ai This process is often referred to as the "cholesterol ester cycle," where cholesterol is in a constant state of esterification and de-esterification. physiology.org

Several enzymes have been identified as having nCEH activity, with hormone-sensitive lipase (HSL) being a prominent one in steroidogenic tissues and macrophages. physiology.orgoup.com The hydrolysis of cholesteryl esters by nCEH is considered a rate-limiting step in the mobilization of free cholesterol from stored lipid droplets for processes like steroid hormone production or efflux to HDL, which is a key part of reverse cholesterol transport. oup.comtandfonline.com The activity of these neutral hydrolases is crucial for preventing the excessive accumulation of cholesteryl esters in cells like macrophages, which can lead to the formation of foam cells, a hallmark of atherosclerosis. physiology.orgtandfonline.com

Intracellular and Systemic Regulatory Networks

The homeostasis of cholesteryl myristate and other cholesteryl esters is tightly controlled by a complex network of regulatory mechanisms that operate at both the cellular and systemic levels. These networks ensure that the synthesis, storage, and hydrolysis of cholesteryl esters are balanced to meet the cell's and the body's needs while preventing lipid accumulation and toxicity.

At the intracellular level, the synthesis of cholesteryl esters is primarily regulated by the availability of its substrates: free cholesterol and fatty acyl-CoAs. creative-proteomics.com When intracellular free cholesterol levels rise, the activity of ACAT is stimulated, leading to increased esterification and storage of cholesterol in lipid droplets. elifesciences.org This process is part of a broader cellular response to cholesterol levels, which also involves the regulation of cholesterol synthesis and uptake through the sterol regulatory element-binding protein (SREBP) pathway. researchgate.netportlandpress.comwikipedia.org The hydrolysis of stored cholesteryl esters by neutral cholesteryl ester hydrolases is also regulated, often by hormonal signals that can activate these enzymes to release free cholesterol when needed. creative-proteomics.com

Regulation by Sterol Regulatory Element-Binding Protein (SREBP) Pathway

The Sterol Regulatory Element-Binding Protein (SREBP) pathway is a central regulator of lipid homeostasis, controlling the synthesis of cholesterol and fatty acids. nih.gov SREBPs are transcription factors that, when activated, move from the endoplasmic reticulum to the nucleus to stimulate the expression of genes involved in lipid metabolism. reactome.org There are three main SREBP isoforms: SREBP-1a, SREBP-1c, and SREBP-2. While SREBP-2 primarily regulates cholesterol biosynthesis, SREBP-1c is more focused on fatty acid synthesis. nih.govnih.gov

The regulation of cholesterol esterification is indirectly but significantly influenced by the SREBP pathway. When cellular cholesterol levels are high, SREBP processing is inhibited, which in turn reduces the synthesis of new cholesterol. wikipedia.org Conversely, when cholesterol levels are low, SREBP activation leads to an increase in cholesterol synthesis. reactome.org This pathway also influences the availability of fatty acids, including myristate, for esterification with cholesterol. For instance, SREBP-1c activates genes such as acetyl-CoA carboxylase and fatty acid synthase, which are crucial for producing fatty acids like palmitate that can be further modified. nih.gov

Furthermore, the nuclear hormone receptors LXR and RXR act as a heterodimer to increase the expression of SREBP-1c when cholesterol levels are high. biologists.com This response may serve to boost the supply of unsaturated fatty acids required for the esterification and storage of excess cholesterol. biologists.com The activity of sterol O-acyltransferase (SOAT), the enzyme that esterifies cholesterol, is also linked to SREBP regulation. Inhibition of SOAT leads to an accumulation of cholesterol in the endoplasmic reticulum, which in turn suppresses SREBP1-regulated gene expression. frontiersin.org

Hormonal and Receptor-Mediated Modulations of Esterification

The esterification of cholesterol is also modulated by various hormones and receptor-mediated signaling pathways. The enzymes responsible for this process are primarily Acyl-CoA:cholesterol acyltransferase (ACAT) in the cell and Lecithin-cholesterol acyltransferase (LCAT) in the plasma. hmdb.caphysiology.org

Hormones such as estrogen have been shown to influence cholesterol ester content. Studies on human monocyte-derived macrophages (HMDMs) revealed that 17β-estradiol can significantly reduce the amount of cholesteryl esters. nih.gov This effect appears to be dependent on the estrogen receptor. nih.gov In contrast, testosterone (B1683101) did not show a significant impact on cholesteryl ester levels in the same studies. nih.gov

Other signaling molecules can also affect cholesterol esterification. For example, phorbol (B1677699) 12-myristate 13-acetate (PMA) has been observed to stimulate the formation of cholesteryl esters in cultured pig coronary smooth muscle cells. nih.gov Additionally, in primary hepatocytes, hormones like L-thyroxine and dexamethasone (B1670325) can synergistically maintain the mRNA levels of hepatic neutral cholesteryl ester hydrolase (CEH), the enzyme that breaks down cholesteryl esters. physiology.org Conversely, bile acids and PMA can suppress CEH mRNA levels, suggesting a role for protein kinase C in this regulation. physiology.org

The activity of ACAT is subject to regulation by factors such as diet, substrate availability, and hormones. uq.edu.au For instance, pregnenolone (B344588), a steroid precursor, can be esterified by both ACAT1 and ACAT2. nih.gov However, the in vivo regulation is complex, as mice lacking either ACAT1 or ACAT2 did not show decreased pregnenolone ester content in their adrenals, while mice lacking LCAT did. nih.gov This suggests a coordinated role for both cellular and plasma-based esterification enzymes.

Comparative Metabolism of Myristate Fatty Acid within Lipid Pools

Myristate, a 14-carbon saturated fatty acid, exhibits a distinct metabolic behavior compared to other fatty acids, particularly in its incorporation into and turnover within various lipid pools.

Distinct Metabolic Fate of Myristate in Lipoprotein Turnover

Studies comparing the metabolism of myristate, palmitate, and stearate (B1226849) have revealed unique metabolic fates for each. hughesendo.comnih.gov When administered to normolipidemic men, over 95% of myristate was incorporated into triglycerides (TG). nih.gov In contrast, a significant portion of stearate (33%) and palmitate (18%) was incorporated into phospholipids (B1166683) (PL), and smaller amounts into cholesteryl esters (CE) (9% for stearate and 7% for palmitate). nih.gov

The residence time of myristate in lipoproteins is also notably shorter. The mean residence times for myristate in the triglyceride and phospholipid components of various lipoprotein subfractions (including triglyceride-rich lipoproteins, IDL, LDL, and HDL) were significantly shorter than those for palmitate and stearate. nih.gov This indicates that triglycerides containing myristate are cleared from the circulation more rapidly than those containing other saturated fatty acids. nih.gov This rapid turnover suggests a distinct processing of myristate-containing lipoproteins. hughesendo.com

The distribution of fatty acids into different lipid components of lipoproteins can alter the metabolism of these particles. hughesendo.com Myristate is absorbed in the small intestine and primarily used for the synthesis of triglycerides, which are then secreted in chylomicrons into the lymph. researchgate.net

Interconnections with Fatty Acid Biosynthesis Pathways

Myristate's metabolism is closely linked to fatty acid biosynthesis pathways. De novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors, produces primarily palmitate, which can then be elongated or desaturated to form other fatty acids. nih.gov However, myristate is also a notable product of DNL. nih.gov

The fatty acid synthetase (Fas) complex is responsible for producing myristoyl-CoA, which is a substrate for N-myristoyltransferase, an enzyme essential for the N-myristoylation of certain proteins. nih.gov The synthesis of myristate for protein acylation is a potential regulatory function of DNL. researchgate.net

In some organisms, such as the parasite T. brucei, a system of elongase enzymes is used for fatty acid synthesis. TbELO2 specifically extends C10 fatty acids to C14 (myristate), and TbELO3 extends C14 to C18. microbialcell.com Downregulation of TbELO3 can lead to an accumulation of myristate. microbialcell.com

Furthermore, studies have shown that in response to cellular activation, there is an increase in myristate content, which is dependent on SREBP signaling. nih.gov This highlights the connection between the regulation of lipid homeostasis and the availability of specific fatty acids like myristate for various cellular processes.

Cellular and Molecular Functions of Cholesteryl Myristate

Modulation of Cellular Membrane Properties and Dynamics

As a derivative of cholesterol, cholesteryl myristate plays a role in the complex environment of the cell membrane. Its presence can influence the physical properties of the membrane, which in turn affects the function of various cellular components.

The fluidity and permeability of the cell membrane are crucial for its function, governing the movement of molecules and the activities of membrane-bound proteins. walshmedicalmedia.com Cholesterol itself is a key regulator of these properties, inserting into the phospholipid bilayer and modulating its physical state. walshmedicalmedia.comnih.gov At high temperatures, cholesterol decreases membrane fluidity, while at low temperatures, it prevents the membrane from becoming too rigid by disrupting the tight packing of phospholipids (B1166683). uvigo.essavemyexams.com

Cholesteryl esters, like cholesteryl myristate, are generally less polar than free cholesterol and are primarily found in intracellular lipid droplets rather than being major structural components of the cell membrane. hmdb.ca However, the balance between free cholesterol and its esters is critical for cellular homeostasis. The esterification of cholesterol to form cholesteryl esters, a process that can be influenced by cellular conditions, indirectly affects the amount of free cholesterol available to modulate membrane fluidity and permeability. hmdb.ca While direct, extensive research on cholesteryl myristate's specific impact on membrane fluidity is less common than for cholesterol, its formation and metabolism are part of the broader system that maintains the membrane's optimal physical state. hmdb.ca

Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol, sphingolipids, and specific proteins. researchgate.netnih.gov These rafts serve as organizing centers for signal transduction, concentrating signaling molecules to facilitate their interaction and downstream effects. researchgate.netresearchgate.net Cholesterol is essential for the formation and stability of these liquid-ordered domains. nih.govwustl.edu

The lipid environment of the cell membrane, including the presence of cholesterol and the existence of lipid rafts, significantly influences the clustering and function of membrane proteins. rjonco.comnih.gov Many proteins are targeted to lipid rafts, and this localization is often crucial for their activity. researchgate.netresearchgate.net Cholesterol can directly interact with membrane proteins, modulating their conformation and function, or indirectly affect them by altering the physical properties of the bilayer. researchgate.netfrontiersin.org

Cholesterol's role in organizing the membrane into distinct domains facilitates the clustering of specific proteins, bringing them into close proximity for functional interactions, such as in signaling complexes. nih.govnih.gov For instance, the clustering of receptors and their downstream effectors within lipid rafts can enhance the efficiency and specificity of signal transduction. researchgate.net Given that the availability of free cholesterol is a key determinant of these processes, the synthesis and metabolism of cholesteryl myristate are indirectly linked to the regulation of membrane protein organization and function. hmdb.ca

Role in Lipid Raft Formation and Stability, and Associated Signaling Platforms

Involvement in Intracellular Signaling Pathways

Beyond its indirect influence through membrane properties, cholesteryl myristate has been shown to directly participate in and modulate specific intracellular signaling pathways.

Cholesteryl myristate has been identified as a molecule that can directly interact with and modulate the activity of several types of ion channels. medchemexpress.combiorbyt.comglpbio.comclinisciences.comclinisciences.com This direct binding suggests a more specific regulatory role than simply altering the bulk properties of the membrane.

Nicotinic Acetylcholine (B1216132) Receptor (nAChR): Research indicates that cholesteryl myristate binds to the nicotinic acetylcholine receptor. medchemexpress.commedchemexpress.com The function of nAChRs is known to be sensitive to its lipid environment, with cholesterol playing a significant role in maintaining its structural integrity and function. nih.govconicet.gov.ar The interaction of cholesteryl myristate with this receptor suggests a potential modulatory role in cholinergic signaling.

GABAA Receptor: Cholesteryl myristate also binds to the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. medchemexpress.comglpbio.commedchemexpress.com The function of GABAA receptors is modulated by various molecules, including neurosteroids, and is sensitive to the cholesterol content of the neuronal membrane. nih.govnih.gov The binding of cholesteryl myristate to this receptor could influence GABAergic inhibition.

Inward-Rectifier Potassium Ion Channel: An interaction between cholesteryl myristate and inward-rectifier potassium (Kir) channels has also been reported. medchemexpress.comglpbio.com The activity of these channels is crucial for setting the resting membrane potential and is known to be regulated by membrane cholesterol. frontiersin.org

The modulation of these key ion channels by cholesteryl myristate points to its potential significance in regulating neuronal excitability and synaptic transmission.

Studies have elucidated a significant role for cholesteryl myristate in the Bone Morphogenetic Protein (BMP) signaling pathway. ebi.ac.uknih.gov This pathway is critical for a wide range of cellular processes, including differentiation, proliferation, and apoptosis.

Research has shown that cholesteryl myristate can increase the expression of the inhibitor of differentiation 1 (Id1), a key target gene of the BMP signaling pathway. ebi.ac.ukresearchgate.net This effect has been observed in both mesenchymal stem cells (MSCs) and PC12 cells. ebi.ac.uknih.gov Specifically, in PC12 cells, cholesteryl myristate was found to significantly increase the expression of BMP4 and its receptor BMPRIA, leading to the phosphorylation of Smad1/5/8 proteins, which are downstream effectors of BMP signaling. nih.govresearchgate.net This cascade ultimately results in increased expression of Id1. nih.gov

Importantly, the pro-survival effects of cholesteryl myristate appear to be dependent on this BMP-Id1 pathway, as the effects can be diminished by BMP antagonists like Noggin. ebi.ac.uknih.gov Furthermore, studies have highlighted the importance of the myristate group, as structurally similar steroids without this fatty acid chain, such as cholesterol and β-sitosterol, did not show the same effect on Id1 promoter activity. nih.govresearchgate.net

Potential Role in Wnt/β-catenin Signaling Pathway Modulation

Contributions to Cellular Homeostasis and Stress Responses

Cells must carefully manage their lipid levels to function properly. An excess of free cholesterol can be toxic to cells, a condition known as lipotoxicity, which can lead to cellular dysfunction and death. aacrjournals.orgum.es One of the primary mechanisms cells use to prevent this is by converting free cholesterol into cholesteryl esters, such as cholesteryl myristate. aacrjournals.org This process, catalyzed by the ACAT enzyme, allows the cell to safely store the excess cholesterol in intracellular lipid droplets. aacrjournals.org This esterification and storage system is a fundamental part of maintaining cellular cholesterol homeostasis and protecting the cell from the damaging effects of lipid overload. aacrjournals.orgemjreviews.com

During conditions of oxidative stress, the lipids within a cell are susceptible to damage. nih.gov Cholesteryl esters residing in the hydrophobic core of lipoproteins or in cellular lipid droplets can be oxidized, particularly those containing polyunsaturated fatty acid chains. nih.gov This process leads to the formation of oxidized cholesteryl esters (OxCEs). nih.gov These OxCEs are not inert; they are biologically active molecules that have been found to accumulate in atherosclerotic lesions. nih.govresearchgate.net Studies have shown that OxCEs can induce inflammatory responses in macrophages. nih.gov While the myristate component of cholesteryl myristate is a saturated fatty acid and thus less susceptible to oxidation than polyunsaturated fatty acids, the broader class of cholesteryl esters is a key target of oxidative damage, playing a role in the pathophysiology of diseases characterized by high oxidative stress. nih.govplos.org

Storage of Excess Cholesterol and Prevention of Lipotoxicity

Influence on Immune Cell Biology and Function

The metabolic state of an immune cell is intrinsically linked to its function. In the case of regulatory B cells (Bregs), which temper immune responses primarily through the production of the anti-inflammatory cytokine Interleukin-10 (IL-10), cholesterol metabolism plays a critical role. biorxiv.orgnih.govbiorxiv.org The induction of a regulatory program in human B cells that leads to IL-10 production is dependent on a metabolic priming event driven by the cholesterol biosynthesis pathway. biorxiv.orgresearchgate.net

Impact on T Cell Activation and Effector Responses

The role of cholesterol and its esters, such as cholesteryl myristate, in the function of T lymphocytes is multifaceted and context-dependent. While cholesterol is an essential component of the plasma membrane for T cell receptor (TCR) clustering and immunological synapse formation, its accumulation and esterification into lipid droplets can significantly impair T cell activity. mdpi.comresearchgate.net

Research indicates that an accumulation of cholesterol within CD8+ T cells, particularly in the tumor microenvironment, is associated with T cell exhaustion. nih.govnih.gov This exhausted state is characterized by the increased expression of immune checkpoint proteins like PD-1 and a diminished capacity to produce effector cytokines such as interferon-gamma (IFN-γ) and granzyme B (Gzmb). nih.gov One study demonstrated that treating CD8+ T cells with cholesterol in vitro led to a dose-dependent decrease in the production of Gzmb, IFN-γ, and TNF-α. nih.gov

The esterification of cholesterol, the process that forms cholesteryl esters like cholesteryl myristate, is a key mechanism underlying this T cell dysfunction. The enzyme acyl-CoA:cholesterol acyltransferase (ACAT) is responsible for this process. mdpi.comhmdb.ca Studies have shown that inhibiting ACAT can reverse the negative effects of cholesterol accumulation. ucl.ac.uk By preventing the esterification of cholesterol, ACAT inhibitors lead to a redistribution of free cholesterol to the plasma membrane, which can enhance TCR signaling and subsequent T cell effector functions. mdpi.comucl.ac.uk This suggests that the storage of cholesterol as esters within the cell sequesters it from the membrane, hindering the T cell's ability to respond to threats. ucl.ac.uk

Conversely, promoting cholesterol availability in the plasma membrane can be beneficial. Activation of the retinoic acid-related orphan receptor α (RORα), which represses cholesterol esterification, has been shown to increase cholesterol levels in the T cell plasma membrane and enhance the effector functions of CD8+ T cells. mdpi.com This highlights a critical balance: while excessive cholesterol and its subsequent esterification are detrimental, adequate levels of free cholesterol at the plasma membrane are necessary for optimal T cell activation. mdpi.comresearchgate.net

Table 1: Impact of Cholesterol Metabolism on T Cell Function

Experimental Condition Cell Type Key Finding Impact on T Cell Response Reference(s)
Cholesterol Accumulation CD8+ T cells Increased expression of PD-1 and 2B4; decreased IFN-γ, Gzmb, and TNF-α production. Induces functional exhaustion. nih.gov
ACAT Inhibition Virus- and tumor-specific T cells Enhanced TCR signaling and effector function; increased lipid raft formation. Boosts anti-viral and anti-tumor function. ucl.ac.uk
RORα Activation CD8+ T cells Repression of cholesterol esterification; increased cholesterol in the plasma membrane. Enhances effector responses. mdpi.com
Hyperlipidemia CD4+ T cells Increased intracellular cholesterol accumulation. Associated with inflammatory T cell activation. oup.com

Modulation of Macrophage Lipid Accumulation and Inflammatory Responses

Cholesteryl myristate, as a cholesteryl ester, is central to the process of lipid accumulation in macrophages, a key event in the development of atherosclerosis and other inflammatory conditions. mdpi.comresearchgate.netbiomol.com Macrophages internalize cholesterol-rich materials, such as modified low-density lipoproteins (LDL) and necrotic cell debris, which leads to the synthesis and storage of cholesteryl esters in cytoplasmic lipid droplets. researchgate.netahajournals.org This transformation turns macrophages into "foam cells," a hallmark of atherosclerotic plaques. mdpi.comresearchgate.net

The accumulation of cholesteryl esters within macrophages is closely linked to a pro-inflammatory response. Studies have shown that loading macrophages with cholesterol stimulates the production and secretion of inflammatory enzymes, such as elastase-type metalloproteases. ahajournals.org Furthermore, certain components of modified lipoproteins, like cholesteryl ester hydroperoxides, can act as ligands for Toll-like receptor 4 (TLR4). ahajournals.org Activation of TLR4 in macrophages not only triggers the secretion of pro-inflammatory cytokines but also enhances the uptake of more lipoproteins, creating a cycle that promotes both lipid accumulation and inflammation. ahajournals.org

The source of the lipid can influence the degree of accumulation. Macrophages that scavenge cholesterol-rich necrotic products have been shown to significantly increase their cholesteryl ester content, underscoring the role of tissue damage in driving foam cell formation. ahajournals.org In animal models, diets high in cholesterol lead to increased levels of cholesteryl myristate in the serum, liver, and aorta, which correlates with the development of non-alcoholic fatty liver disease (NAFLD) and atherosclerosis. biomol.comcaymanchem.com Plasma levels of cholesteryl myristate have also been positively correlated with the presence of unstable atherosclerotic plaques in humans. biomol.comcaymanchem.com

While lipid accumulation generally promotes inflammation, cellular mechanisms exist to counteract this. The hydrolysis of stored cholesteryl esters by neutral cholesteryl ester hydrolase (NCEH) is the essential first step for removing free cholesterol from the cell, a process known as cholesterol efflux. researchgate.net This mobilization of cholesterol can reduce the lipid load in macrophages and diminish inflammatory responses. researchgate.net Additionally, the accumulation of cellular cholesterol can activate nuclear receptors like LXR, which in turn upregulate genes involved in cholesterol efflux, representing an anti-inflammatory feedback loop. oncotarget.com However, in a complex inflammatory environment, pro-inflammatory signals can override these protective mechanisms, leading to sustained lipid accumulation and chronic inflammation. oncotarget.com

Table 2: Cholesteryl Ester Dynamics in Macrophages

Process Stimulus Key Enzyme/Receptor Outcome Pathological Relevance Reference(s)
Esterification & Storage Oleic Acid, Phorbol (B1677699) Esters Protein Kinase C Increased synthesis of cholesteryl esters and triglycerides. Lipid storage in smooth muscle cells and macrophages. researchgate.net
Lipid Accumulation Cholesterol-rich necrotic products Scavenger Receptors Increased intracellular cholesteryl ester content. Foam cell formation. ahajournals.org
Inflammatory Activation Cholesterol loading - Increased secretion of elastase-type enzymes. Vessel wall degradation in atherosclerosis. ahajournals.org
Lipoprotein Uptake Minimally oxidized LDL Toll-Like Receptor 4 (TLR4) Enhanced lipoprotein uptake, leading to lipid accumulation. Foam cell formation, atherosclerosis. ahajournals.org
Ester Hydrolysis (Efflux) - Neutral Cholesteryl Ester Hydrolase (NCEH) Mobilization of free cholesterol for removal from the cell. Reduction of lipid load and inflammation. researchgate.net

Analytical Methodologies for Research on Cholesteryl Myristate

Chromatographic Separation and Detection Techniques

Chromatography is a fundamental technique for separating complex mixtures. arlok.com For cholesteryl myristate, a non-polar lipid, specific chromatographic methods are employed to isolate it from other lipid species for subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) for Quantitative Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of individual cholesteryl esters, including cholesteryl myristate. nih.govnih.gov This technique uses high pressure to pass a liquid sample through a column packed with a solid adsorbent material (stationary phase), separating compounds based on their interaction with the packing material. arlok.comshimadzu.com

Reversed-phase HPLC is particularly well-suited for separating cholesteryl esters. In this mode, a non-polar stationary phase, such as Zorbax ODS (octadecylsilyl), is used with a polar mobile phase. nih.govnih.gov A common method involves isocratic elution—using a constant mobile phase composition—with a mixture of acetonitrile (B52724) and isopropanol (B130326) (e.g., 50:50, v/v). nih.govresearchgate.net This approach allows for the baseline separation of various plasma cholesteryl esters within a single run, typically around 25 minutes. nih.gov Detection is often accomplished using a UV detector set at a low wavelength, such as 210 nm, where the ester bond exhibits absorbance. researchgate.net

The robustness of HPLC methods is demonstrated by their high reproducibility, with intra- and inter-assay coefficients of variation (CV) often below 4%. nih.gov These methods show excellent agreement with results from enzymatic and gas-liquid chromatographic techniques, but advantageously avoid the complex derivatization steps often required for gas chromatography. nih.govnih.gov HPLC is thus a reliable and straightforward method for quantifying individual cholesteryl esters in lipid extracts from various biological samples. nih.gov

Table 1: Typical HPLC Parameters for Cholesteryl Ester Analysis

ParameterDescriptionReference
Technique High-Performance Liquid Chromatography (HPLC) nih.govnih.gov
Column Reversed-phase, Zorbax ODS nih.govnih.gov
Mobile Phase Isocratic elution with Acetonitrile/Isopropanol (50:50, v/v) nih.govresearchgate.net
Detection UV at 210 nm researchgate.net
Run Time Approximately 25 minutes for baseline separation nih.gov
Validation Intra- and inter-assay CV < 4% nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Signatures and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the comprehensive profiling of sterols and their esters. nih.govnih.gov It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify compounds. springernature.com For analysis, non-volatile compounds like sterols are often chemically modified (derivatized) into volatile forms, such as trimethylsilyl (B98337) (TMS) ethers. nih.gov

High-temperature gas chromatography (HTGC) is particularly effective for separating lipophilic compounds like cholesteryl esters, providing good chromatographic resolution. nih.gov When coupled with MS, this technique allows for the establishment of "cholesterol signatures" in biological samples. nih.gov In mass spectrometry, cholesteryl esters exhibit a characteristic fragmentation pattern, typically generating a base peak at a mass-to-charge ratio (m/z) of 368, which results from the cleavage of the ester bond and corresponds to the cholesterol backbone. nih.gov This consistent fragmentation allows for the identification of a compound as a cholesteryl ester, regardless of the attached fatty acid.

GC-MS methods have been developed for the simultaneous analysis of multiple sterols. For instance, a study successfully analyzed 18 different sterols, including six cholesteryl esters, with limits of quantification for CEs ranging from 0.2 to 10.0 µg/mL. nih.gov While the linearity for cholesteryl myristate was slightly lower (r² > 0.98) than for other sterols (r² > 0.99), the precision and accuracy were well within acceptable ranges. nih.gov

Table 2: Performance of a High-Temperature GC-MS Method for Sterol Analysis

ParameterFindingReference
Analytes Cholesterol, 6 Cholesteryl Esters (including myristate), Cholesterol Precursors, Hydroxycholesterols nih.gov
Characteristic Ion Base peak at m/z 368 for all cholesteryl esters nih.gov
Limit of Quantification (CEs) 0.2–10.0 µg/mL nih.gov
Linearity (r² for Cholesteryl Myristate) > 0.98 nih.gov
Precision (% CV) 1.1–9.8% nih.gov
Accuracy (% Bias) 75.9–125.1% nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Throughput Lipidomics

Liquid Chromatography-Mass Spectrometry (LC-MS) has become a leading platform for high-throughput lipidomics, the large-scale study of lipids. biorxiv.orglcms.cz It offers high sensitivity and speed for detecting and quantifying a wide array of cellular lipids. biorxiv.org However, the analysis of neutral lipids like cholesteryl myristate presents challenges due to their hydrophobicity and poor ionization efficiency in common electrospray ionization (ESI) techniques. biorxiv.orgnih.gov

To overcome these issues, specialized reverse-phase LC-MS methods have been developed that are compatible with high-throughput lipidomics workflows. nih.gov These methods enable the robust identification and quantification of cholesterol and its esters from mammalian cells and tissues. biorxiv.orgnih.gov The integration of chromatography reduces ion suppression and boosts sensitivity, which is crucial for detecting less abundant lipid species. acs.org Modern LC-MS/MS approaches using data-dependent acquisition (DDA) further enhance confidence in lipid identification through fragmentation-based (MS²) database confirmation. acs.org

This technology provides a comprehensive picture of cholesteryl ester content, revealing that mammalian cells and tissues are rich in monounsaturated and polyunsaturated cholesteryl ester variants. biorxiv.orgnih.gov The ability of LC-MS to integrate with existing lipidomics platforms opens new avenues for understanding cholesterol metabolism in various physiological and pathological states. biorxiv.org

Table 3: Advantages of LC-MS for Cholesteryl Ester Lipidomics

FeatureAdvantageReference
High Throughput Enables rapid and automated analysis of many samples. biorxiv.orgpremierbiosoft.com
Sensitivity Detects a wide range of lipids, including low-abundance species. biorxiv.orgacs.org
Specificity MS/MS fragmentation provides high confidence in lipid identification. acs.org
Compatibility Integrates with existing lipidomics workflows for comprehensive analysis. biorxiv.orgnih.gov
Reduced Ion Suppression Chromatographic separation minimizes matrix effects. acs.org

Sample Preparation Strategies for Biological Specimens

Effective sample preparation is a critical prerequisite for accurate lipid analysis. nih.gov The goal is to efficiently extract lipids from the biological matrix and remove interfering substances that could compromise the subsequent chromatographic analysis. rocker.com.twsigmaaldrich.com

Optimized Lipid Extraction Methods (e.g., BUME, Isopropanol-Based)

The choice of extraction solvent system significantly influences the recovery and profile of lipids. nih.gov Traditional methods like those developed by Folch and Bligh & Dyer use chloroform-methanol mixtures. While effective, concerns over the toxicity of chloroform (B151607) have driven the development of alternative methods. nih.govnih.gov

The BUME method is a novel, chloroform-free total lipid extraction protocol developed for blood plasma. nih.gov This automated method, compatible with 96-well plates, uses a butanol:methanol (3:1) mixture for an initial one-phase extraction, followed by a two-phase extraction with heptane:ethyl acetate (B1210297) (3:1). nih.gov It provides lipid profiles and recoveries that are comparable or superior to chloroform-based methods and is highly reproducible. nih.gov

Isopropanol-based extraction methods are also widely used, particularly for apolar lipids. nih.gov A common protocol involves extracting lipids with a hexane (B92381):isopropanol (3:2, v/v) mixture. nih.gov While this method is highly effective for apolar lipids like cholesteryl esters and triacylglycerides, it may yield a lower total amount of lipid compared to methods like the Folch extraction, which is more efficient for a broader range of lipid classes. nih.govmdpi.com Therefore, the selection of an extraction method should be tailored to the specific lipid class of interest. mdpi.com

Table 4: Comparison of Lipid Extraction Methods

MethodSolventsKey FeaturesBest Suited ForReference
BUME Butanol, Methanol, Heptane, Ethyl AcetateChloroform-free, automatable, high throughputTotal lipid profiles in plasma nih.gov
Isopropanol-Based Hexane, IsopropanolSimple, effective for non-polar lipidsApolar lipids (e.g., Cholesteryl Esters) nih.gov
Folch Chloroform, MethanolTraditional gold standard, high total lipid yieldBroad range of lipid classes nih.gov

Solid-Phase Extraction (SPE) for Fractionation and Purification

Solid-Phase Extraction (SPE) is a sample preparation technique used to isolate, concentrate, and purify target analytes from complex mixtures before chromatographic analysis. sigmaaldrich.comnih.gov It operates by passing the liquid sample through a cartridge containing a solid sorbent. rocker.com.tw Analytes are separated based on their physical and chemical properties, such as their affinity for the sorbent. rocker.com.tw

For lipid analysis, SPE is invaluable for fractionating total lipid extracts into distinct lipid classes. nih.gov This simplifies the sample matrix, reduces interference, and can enhance the sensitivity of the final analysis. rocker.com.tw Different types of SPE cartridges are available, including those with silica (B1680970) gel, aminopropyl-bonded silica, or reversed-phase materials. nih.govaocs.org

To isolate a cholesteryl ester fraction, a common strategy involves using a silica gel or aminopropyl-bonded silica column. nih.govnih.gov A multi-step elution process with solvents of increasing polarity is employed. For example, a non-polar solvent like hexane mixed with a slightly more polar solvent like diethyl ether (e.g., 98.5:1.5, v/v) can be used to selectively elute a clean cholesteryl ester fraction from the SPE cartridge, leaving more polar lipids behind. aocs.org This fractionation is a crucial step in many analytical workflows for detailed sterol analysis. nih.gov

Table 5: Solid-Phase Extraction (SPE) Strategies for Lipid Fractionation

Sorbent TypeElution Solvent Example (for Cholesteryl Esters)PurposeReference
Silica Gel Hexane-Diethyl Ether (98.5:1.5, v/v)Isolation of a clean cholesteryl ester fraction. aocs.org
Aminopropyl-Bonded Silica Various non-polar to moderately polar solventsSeparation of neutral lipids, free fatty acids, and phospholipids (B1166683). nih.gov
Hybrid Sorbent (Methanol-based) N/A (Part of a hybrid extraction-purification)Selective extraction and purification of sterols. nih.gov

Derivatization Techniques for Enhanced Detection in Mass Spectrometry

Cholesteryl esters, including cholesteryl myristate, are characterized by a weak dipole moment, leading to poor ionization efficiency with soft ionization techniques like electrospray ionization (ESI). nih.gov This necessitates strategies to enhance their detectability in MS. Chemical derivatization is a widely employed approach to improve the ionization characteristics and chromatographic behavior of these molecules. nih.govnih.gov

For GC-MS analysis, derivatization is essential to increase the volatility of the large cholesteryl ester molecules. Common derivatizing agents include silyl (B83357) reagents for electron impact (EI) ionization and pentafluorobenzoyl reagents for negative ion chemical ionization (NICI), both of which improve sensitivity. nih.gov

In the context of LC-MS/MS, where ESI is common, derivatization aims to introduce a readily ionizable functional group. One established method involves the chemical conversion of free cholesterol into cholesteryl acetate using acetyl chloride. nih.gov This allows for the parallel analysis of both free cholesterol and the native cholesteryl ester pool, as the derivatized cholesterol and the endogenous esters can all be detected as fragment ions of m/z 369 in positive ion mode upon collision-induced dissociation. nih.gov Another innovative approach for unsaturated cholesteryl esters is the Paternò–Büchi reaction, which uses reagents like 2-acetylpyridine (B122185) to add a charge-tagged group to the carbon-carbon double bonds within the fatty acyl chain. acs.org This not only enhances the ion signal but also allows for the precise localization of double bonds through tandem MS (MS/MS) fragmentation. acs.org

Beyond derivatization, forming adducts with alkali metal ions, such as lithium, has been shown to enhance ionization and induce class-specific fragmentation patterns that can be exploited for detection without chemical modification. nih.gov

Table 1: Comparison of Derivatization and Detection Enhancement Techniques for Cholesteryl Esters

TechniqueAnalytical PlatformPurposeMechanismKey FindingsCitations
Silylation GC-MSEnhance volatility and detectionReplaces active hydrogen with a trimethylsilyl (TMS) group.Standard procedure for GC-MS analysis of sterols. nih.gov
Pentafluorobenzoylation GC-MS (NICI)Enhance detectionForms pentafluorobenzoyl esters for sensitive negative ion detection.Improves sensitivity for GC-MS analysis. nih.gov
Acetylation LC-MS/MS (ESI)Allow parallel analysis of free cholesterol and CEsConverts free cholesterol to cholesteryl acetate (CE 2:0) using acetyl chloride.Both native CEs and derivatized cholesterol yield a common fragment ion (m/z 369) for quantification. nih.gov
Paternò-Büchi Reaction LC-MS/MS (ESI)Enhance ionization and provide structural informationAdds a charge-tag (e.g., 2-acetylpyridine) to C=C bonds in unsaturated acyl chains.Increases ion signal and allows for C=C bond localization in unsaturated CEs. acs.org
Lithium Adduct Formation ESI-MS/MSEnhance ionization and induce specific fragmentationForms [M+Li]⁺ adducts.Enhances ion signal and produces class-specific fragments, such as the neutral loss of cholestane (B1235564) (NL 368.5). nih.govresearchgate.net

Emerging Research Directions for Cholesteryl Myristate

Integrative Lipidomics and Metabolomics Approaches for Comprehensive Profiling

The comprehensive analysis of lipids and metabolites in biological systems, known as lipidomics and metabolomics, provides a powerful approach to understanding the role of specific molecules like cholesteryl myristate. nih.govmdpi.com These methodologies allow for the detailed identification and quantification of hundreds of molecular species, offering a snapshot of the metabolic state of an organism or cell. mdpi.commdpi.com By applying these techniques, researchers can profile how cholesteryl myristate levels change in different conditions and how the molecule, in turn, influences the broader metabolic landscape.

Advanced analytical platforms, primarily based on mass spectrometry (MS) coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC), are central to this research. mdpi.comnih.gov LC-MS/MS, in particular, is a cornerstone for targeted metabolomics, enabling the sensitive and specific quantification of a predefined list of metabolites. mdpi.commdpi.com For instance, targeted LC-MS/MS methods have been developed for the determination of 235 mammalian metabolites, including cholesteryl myristate, in plasma samples. mdpi.com Such methods often require measuring multiple selected reaction monitoring (SRM) transitions for each analyte to ensure accurate identification. mdpi.com

Untargeted lipidomics studies have successfully identified various cholesteryl esters and other lipid classes that are associated with metabolic risk and cardiovascular disease. ahajournals.orgnih.gov These studies reveal that the fatty acid composition of cholesteryl esters can have significant biological implications. For example, shotgun lipidomics profiling in large population studies has associated specific cholesteryl esters, such as those with low carbon numbers and double-bond content, with future cardiovascular events. ahajournals.org

Integrative approaches that combine lipidomic data with other "omics" datasets (e.g., proteomics, transcriptomics) are particularly powerful. nih.govtandfonline.com A systems genetics analysis in mice integrated lipidomics and proteomics to identify thousands of protein-lipid correlations, revealing how protein networks are associated with lipid metabolism. nih.gov This type of analysis can situate cholesteryl myristate within a larger biological context, linking its abundance to specific protein pathways and genetic variations. For instance, studies on macrophages have shown that treatment with myristate leads to its incorporation into various lipid species, including cholesteryl esters, triacylglycerols, and phospholipids (B1166683), thereby altering the cellular lipidome. researchgate.net

Table 1: Methodologies in Lipidomic and Metabolomic Profiling of Cholesteryl Esters
TechniqueApproachKey Findings Related to Cholesteryl Esters/MyristateReference
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Targeted MetabolomicsDeveloped and validated for quantifying 235 metabolites, including cholesteryl myristate, in plasma. mdpi.com mdpi.com
Shotgun Lipidomics (Triple-Quadrupole MS)Targeted/Untargeted ProfilingIdentified associations between specific cholesteryl esters (e.g., CE(16:1)) and risk of cardiovascular disease. ahajournals.org ahajournals.org
Gas Chromatography-Mass Spectrometry (GC-MS)Lipid ProfilingUsed to measure plasma free fatty acids, showing changes in myristate (14:0) levels in metabolic diseases like type-1 diabetes. researchgate.net researchgate.net
Integrated Proteomics and Lipidomics (LC-MS)Systems GeneticsIdentified global correlations between hepatic lipids (including cholesteryl esters) and protein expression, linking them to specific pathways. nih.gov nih.gov

High-Resolution Imaging Techniques for Subcellular Localization and Dynamics

Understanding the function of cholesteryl myristate requires knowing its precise location within the cell and how it moves between different organelles. High-resolution imaging techniques are critical for visualizing lipids at the subcellular and even nanoscopic level. mdpi.comamericanlaboratory.com While traditional confocal microscopy is useful, its resolution is often insufficient for resolving fine details of lipid distribution. americanlaboratory.com

Several advanced methods are emerging as key tools for this purpose:

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS): This mass spectrometry imaging technique can provide detailed molecular information about the surface chemistry of a sample. researchgate.net By analyzing imprints of cells on a silver foil, TOF-SIMS has been used to localize cholesterol and phosphocholine (B91661) within leukocytes, demonstrating its potential for mapping the distribution of specific lipids in cellular membranes. researchgate.net

Super-Resolution Microscopy: Techniques like direct stochastic optical reconstruction microscopy (dSTORM) and photo-activated localization microscopy (PALM) overcome the diffraction limit of light, allowing for imaging with resolutions well below 250 nm. mdpi.com Two-color super-resolution imaging can be used to simultaneously label a protein of interest and a specific lipid or lipid domain marker (e.g., GM1 lipids), enabling precise analysis of protein partitioning into lipid domains in response to stimuli like changes in membrane cholesterol content. mdpi.com

Fluorescent Lipid Analogs: The use of fluorescently tagged lipids allows for dynamic tracking in living cells. nih.gov For example, a fluorescent analog of a cholesteryl ester, cholesteryl-BODIPY FL C12, has been used to map the uptake and intracellular flow in Paramecium. nih.gov Using confocal microscopy, researchers observed the analogue's entry via food vacuoles, its distribution through intracellular membranes, and its eventual accumulation in lipid droplets. nih.gov This approach also revealed that sterol-binding drugs could prevent this accumulation, trapping the lipid within membranes. nih.gov Such fluorescent probes could be synthesized for cholesteryl myristate to specifically track its dynamics.

These high-resolution techniques are essential for answering key questions about cholesteryl myristate's trafficking, such as its movement from lipid droplets to other organelles like mitochondria, a process critical for steroid synthesis. nih.gov They can help visualize its partitioning into distinct membrane microdomains, often called lipid rafts, which are crucial for organizing signaling proteins. mdpi.comportlandpress.com

Table 2: High-Resolution Imaging Techniques for Lipid Visualization
Imaging TechniquePrincipleApplication to Cholesteryl Myristate ResearchReference
Confocal Microscopy with Fluorescent Analogs (e.g., BODIPY-CE)A fluorescently labeled cholesteryl ester analog is introduced to cells; its movement and accumulation are tracked by detecting its fluorescence.Allows for live-cell dynamic tracking of uptake, intracellular flow between organelles (e.g., food vacuoles, membranes), and storage in lipid droplets. nih.gov nih.gov
Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS)Mass spectrometry is used to create a chemical map of a surface, identifying molecules based on their mass-to-charge ratio.Enables label-free localization of cholesterol and other lipids on cell surfaces and within subcellular regions on fixed cells. researchgate.net researchgate.net
Super-Resolution Microscopy (dSTORM/PALM)Overcomes the diffraction limit of light to achieve near-nanometer resolution by sequentially activating and localizing individual fluorescent molecules.Can be used to visualize the co-localization of cholesteryl myristate (or proteins it interacts with) within specific nanoscopic membrane domains (e.g., GM1 clusters). mdpi.com mdpi.com
Transmission Electron Microscopy (TEM)Uses an electron beam to generate a high-resolution image, capable of near-nanometer scale localization when combined with labeling techniques.Provides the highest resolution for localizing proteins and lipids within specific subcellular structures and organelles in fixed samples. americanlaboratory.com americanlaboratory.com

Advanced Computational Modeling of Cholesteryl Myristate Interactions with Proteins and Membranes

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for studying biomolecular interactions at an atomic level. acs.org These methods serve as a "computational microscope," providing insights into dynamic processes that are difficult to capture experimentally, such as the insertion of lipid moieties into membranes or the subtle conformational changes in proteins upon binding. elifesciences.org

For cholesteryl myristate, simulations can predict its behavior within a lipid bilayer, its interactions with membrane-associated proteins, and the influence of its myristate chain. Coarse-grained (CG) simulations, which simplify molecular representations to study longer timescale and larger system size phenomena, are valuable for investigating processes like protein sorting and membrane trafficking. acs.org All-atom MD simulations provide high-resolution details of specific interactions. elifesciences.org

Key research applications include:

Membrane Insertion and Dynamics: Simulations can model how the myristate tail of a molecule embeds within the hydrophobic core of the membrane. elifesciences.orgnih.gov Studies on the myristoylated matrix (MA) protein of HIV-1 have used MD simulations to capture the spontaneous insertion of the myristoyl group into the membrane bilayer. elifesciences.org Similar models could be developed for cholesteryl myristate to understand how it orients itself within different membrane environments, such as liquid-ordered versus liquid-disordered phases.

Interaction with Cholesterol: The cholesterol moiety of cholesteryl myristate is critical to its function. Advanced computational models of cholesterol-containing lipid bilayers can predict how cholesterol affects membrane properties like thickness, fluidity, and lipid order. acs.orgacs.org These simulations show that cholesterol concentration significantly impacts membrane structure and the permeability of molecules, which would in turn affect how cholesteryl myristate integrates into and interacts with the membrane. acs.org

Protein-Lipid Interactions: Computational modeling can be used to predict the binding affinity and interaction sites between lipids and proteins. nih.govasm.org For example, calculations of electrostatic interactions have been used to model the association of positively charged protein surfaces with negatively charged membrane lipids. nih.gov Such an approach could clarify how cholesteryl myristate, which lacks a charged headgroup, might interact with transmembrane or peripheral membrane proteins, potentially through hydrophobic or van der Waals forces within the bilayer.

These computational approaches are crucial for generating and testing hypotheses about the molecular mechanisms underlying the biological effects of cholesteryl myristate, guiding future experimental work.

Systems Biology Analysis of Cholesteryl Myristate within Metabolic Networks and Signaling Cascades

Systems biology aims to understand complex biological systems by integrating diverse, large-scale datasets from genomics, proteomics, and metabolomics to construct comprehensive network models. nih.govsysbio.se This holistic approach is ideal for deciphering the multifaceted roles of a single molecule like cholesteryl myristate, moving beyond a one-molecule, one-target paradigm to a network-level understanding. By placing cholesteryl myristate within the context of broader metabolic and signaling networks, researchers can uncover previously unknown connections and regulatory functions.

Research has already established that cholesteryl myristate is a key player in specific signaling cascades:

BMP Signaling Pathway: Studies have shown that cholesteryl myristate promotes the proliferation of mesenchymal stem cells (MSCs) and suppresses apoptosis in PC12 nerve cells by activating the Bone Morphogenetic Protein (BMP) signaling pathway. nih.govnih.gov It increases the expression and release of BMP4, which then binds to its receptor BMPRIB, initiating an autocrine signaling loop. nih.gov This effect is dependent on the myristate group, as cholesterol alone does not produce the same outcome. nih.govnih.gov The downstream effect involves the upregulation of the Inhibitor of Differentiation (Id1) protein, a target of BMP signaling, which in turn regulates genes controlling cell survival, such as Bcl-xL. nih.govmedchemexpress.comebi.ac.uk

Wnt/β-catenin Signaling Pathway: More recent work suggests cholesteryl myristate is involved in activating the Wnt/β-catenin signaling pathway, which is critical for processes like cell proliferation, tissue homeostasis, and hair follicle growth. researchgate.net

A systems biology analysis would integrate these known pathway interactions with large-scale data. For example, by combining lipidomics data (measuring levels of cholesteryl myristate and related lipids) with proteomics data (measuring protein abundance), researchers can perform correlation analyses to identify entire networks of proteins whose expression levels are associated with cholesteryl myristate abundance. nih.gov This has been done successfully to link hepatic lipid profiles to protein pathways involved in metabolism. nih.gov Such an approach could reveal how cholesteryl myristate influences not only the BMP and Wnt pathways but also other interconnected networks, such as those involved in cholesterol metabolism, fatty acid oxidation, or inflammatory responses. tandfonline.combiorxiv.org

Table 3: Known and Potential Signaling Interactions of Cholesteryl Myristate
Pathway/NetworkObserved Effect of Cholesteryl MyristateKey Molecular Players InvolvedReference
BMP/Id Signaling CascadePromotes MSC proliferation; suppresses apoptosis in MSCs and PC12 cells.BMP4, BMPRIB, p-Smad1/5/8, Id1, Bcl-xL. nih.govnih.govmedchemexpress.com nih.govnih.govmedchemexpress.com
Wnt/β-catenin Signaling PathwayImplicated in promoting hair follicle growth and skin homeostasis.Wnt3a, β-catenin. researchgate.net researchgate.net
Ion Channel RegulationBinds to several ion channels, including nicotinic acetylcholine (B1216132) receptor and GABAA receptor. medchemexpress.comnAChR, GABAA Receptor, inward-rectifier K+ channel. medchemexpress.com medchemexpress.com
Cholesterol MetabolismPotential regulator within cholesterol metabolic networks, which are implicated in cell proliferation and signal transduction. tandfonline.comARV1 and other cholesterol-related enzymes. tandfonline.com tandfonline.com

Elucidation of Novel Enzymatic and Non-Enzymatic Pathways Involving Myristate Acyl Chain

The myristate acyl chain is a C14:0 saturated fatty acid that can be attached to proteins and other molecules, significantly impacting their function and localization. While the ester bond in cholesteryl myristate links it to cholesterol, the myristate moiety itself is at the center of numerous enzymatic and non-enzymatic processes.

Enzymatic Pathways: The metabolism of cholesteryl myristate likely begins with the enzymatic hydrolysis of its ester bond by esterases, which are widespread in tissues like the gastrointestinal tract and liver. europa.eu This reaction releases cholesterol and free myristic acid, which can then enter various metabolic pathways. europa.eu

Key enzymatic pathways involving the myristate chain include:

N-Myristoylation: This is a crucial co-translational modification where myristate is attached to the N-terminal glycine (B1666218) of a target protein. nih.govscirp.org The reaction is catalyzed by N-myristoyl transferase (NMT), which uses myristoyl-CoA as the fatty acid donor. nih.govnih.govjst.go.jp This lipid modification increases protein hydrophobicity, often facilitating membrane association and mediating protein-protein interactions. scirp.org While this process typically involves free myristoyl-CoA, the breakdown of cholesteryl myristate could contribute to the cellular pool of myristate available for this modification.

Lysine (B10760008) Myristoylation: In addition to N-terminal modification, myristate can also be attached to the epsilon-amino group of internal lysine residues. nih.govjst.go.jp This post-translational modification is also catalyzed by NMTs and, unlike N-terminal myristoylation, can be reversible, with enzymes like SIRT2 acting as demyristoylases. jst.go.jp

Fatty Acid Metabolism: Once liberated, myristic acid can be activated to myristoyl-CoA and undergo β-oxidation in mitochondria to generate energy in the form of acetyl-CoA. europa.eu Alternative pathways like ω-oxidation can also occur, particularly at high concentrations. europa.eu

Acyl Chain Hydroxylation: Novel enzymes have been identified that directly modify myristate chains. For example, the dioxygenase LpxO catalyzes the 2-hydroxylation of the myristate chain on lipid A in certain bacteria, a modification that alters the host's immune response. acs.org The existence of such enzymes highlights the potential for undiscovered pathways that could modify the myristate moiety of cholesteryl myristate or its metabolites.

Non-Enzymatic Pathways: The myristate chain, as a saturated fatty acid, can also participate in non-enzymatic processes. Its physical properties influence the structure of the membranes or lipid droplets where it resides. In cardiomyocytes, high levels of myristate have been shown to induce mitochondrial fragmentation and cellular hypertrophy, a form of lipotoxicity that may be linked to downstream effects on mitochondrial dynamics proteins like MFN2 and DRP1. frontiersin.org This suggests that accumulation of myristate, potentially from the breakdown of esters like cholesteryl myristate, can trigger pathological signaling independent of a specific enzymatic reaction.

Table 4: Key Enzymes and Pathways Involving the Myristate Acyl Chain
Enzyme/PathwayFunctionRelevance to Cholesteryl MyristateReference
Esterases/LipasesCatalyze the hydrolysis of the ester bond in cholesteryl myristate.Releases free myristic acid and cholesterol for subsequent metabolism. europa.eu europa.eu
N-Myristoyl Transferase (NMT)Attaches myristate to N-terminal glycine or internal lysine residues of proteins.A key pathway utilizing myristoyl-CoA, which can be derived from the breakdown of cholesteryl myristate. nih.govnih.govjst.go.jp nih.govnih.govjst.go.jp
Sirtuin 2 (SIRT2)Acts as a lysine demyristoylase, removing the myristate group.Demonstrates that myristoylation can be a reversible, dynamic modification. jst.go.jp jst.go.jp
β-Oxidation EnzymesBreak down myristic acid in mitochondria to produce acetyl-CoA for energy.The primary catabolic fate of the myristic acid released from cholesteryl myristate. europa.eu europa.eu
LpxO DioxygenaseHydroxylates the myristate chain on lipid A.An example of a novel enzymatic modification of a myristate chain, suggesting other such pathways may exist. acs.org acs.org

Q & A

Q. What are the established methods for synthesizing Cholesterol Myrisate in laboratory settings?

this compound is typically synthesized via esterification between cholesterol and myristic acid. Key variables requiring optimization include:

  • Catalyst selection : Use acid catalysts (e.g., H₂SO₄) or enzymatic methods for greener synthesis.
  • Solvent systems : Anhydrous toluene or dichloromethane to minimize hydrolysis.
  • Temperature control : Maintain 60–80°C for optimal reaction kinetics.
  • Purification : Column chromatography or recrystallization to achieve ≥95% purity.
    Methodological Tip: Document reaction conditions rigorously (molar ratios, time, yields) to ensure reproducibility.

Q. Which analytical techniques are prioritized for characterizing this compound purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm ester bond formation and absence of unreacted precursors.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 210 nm) for purity assessment.
  • Mass Spectrometry (MS) : ESI-MS to verify molecular weight (MW = 585.02 g/mol).
    Data Interpretation: Compare spectral data with reference libraries (e.g., NIST Chemistry WebBook) for validation.

Q. How should solubility studies for this compound be designed to ensure reliability?

  • Solvent selection : Test polar (ethanol, DMSO) and non-polar (hexane, chloroform) solvents.
  • Temperature gradients : Conduct trials at 25°C, 37°C, and 50°C to mimic physiological and storage conditions.
  • Quantification : Use gravimetric analysis or UV-Vis spectroscopy for solubility thresholds.
    Protocol Note: Report saturation concentrations with standard deviations from triplicate trials.

Q. What parameters are critical for ensuring reproducibility in this compound synthesis?

  • Batch documentation : Track solvent purity, catalyst lot numbers, and humidity levels.
  • Reaction monitoring : Use TLC or in-situ FTIR to confirm completion.
  • Crystallization controls : Maintain cooling rates (1–2°C/min) and seed crystal addition.
    Best Practice: Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials for peer validation.

Q. How can researchers mitigate oxidation during this compound storage?

  • Inert atmospheres : Store under argon or nitrogen in amber vials.
  • Antioxidants : Add 0.01% BHT (butylated hydroxytoluene) to lipid solutions.
  • Stability assays : Conduct accelerated aging studies at 40°C/75% RH for 6 months.

Advanced Research Questions

Q. What systematic approaches resolve discrepancies in reported thermodynamic stability data?

  • Controlled replication : Reproduce studies using identical instrumentation (e.g., DSC calibration).
  • Variable isolation : Test purity levels (>98% vs. 95%) and hydration states.
  • Meta-analysis : Apply Cochran’s Q-test to assess heterogeneity across datasets.
    Case Study: Xu et al. (2016) attributed melting point variations (±3°C) to polymorphism, resolved via X-ray diffraction.

Q. What methodologies elucidate this compound’s interactions with lipid bilayers?

  • Molecular dynamics (MD) simulations : Use CHARMM36 force fields to model insertion dynamics.
  • Langmuir trough experiments : Measure monolayer collapse pressures to assess packing efficiency.
  • Fluorescence quenching : Track bilayer fluidity changes using DPH probes.
    Data Analysis: Compare computational and experimental results via Pearson correlation coefficients.

Q. Which statistical models are appropriate for dose-response studies of this compound bioactivity?

  • Non-linear regression : Fit data to Hill or Log-Logistic models for EC₅₀ determination.
  • ANOVA with Tukey post-hoc : Compare treatment groups across ≥3 independent trials.
  • Power analysis : Ensure sample sizes (n ≥ 6) to detect ≥20% effect sizes.
    Validation: Confirm model assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests.

Q. How can batch variability in this compound samples be minimized for longitudinal studies?

  • Quality-by-Design (QbD) : Implement Design of Experiments (DoE) to optimize synthesis parameters.
  • Stability-indicating assays : Use HPLC-MS to monitor degradation products monthly.
  • Inter-laboratory calibration : Share reference samples with collaborating labs.

Q. What advanced spectroscopic methods probe this compound’s conformational dynamics?

  • Solid-state NMR : Investigate crystalline vs. amorphous phase transitions.
  • Time-resolved fluorescence : Track rotational diffusion in micellar systems.
  • FTIR microspectroscopy : Map spatial distribution in heterogeneous matrices.
    Data Integration: Combine multi-technique datasets using Principal Component Analysis (PCA).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.